1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Pyrrolo[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through various methods . One common method involves the reaction of amines with pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines consists of a six-membered pyrimidine ring fused with a five-membered pyrrole ring . The pyrimidine ring contains two nitrogen atoms, while the pyrrole ring contains one .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions due to the presence of reactive sites on the pyrimidine and pyrrole rings . These reactions can be used to create a wide variety of derivatives with different properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary greatly depending on their specific structure . These properties can include solubility, melting point, boiling point, and stability .
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anti-Breast-Cancer Applications
- Summary : Pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been used in the treatment of estrogen receptor positive (ER+) breast cancer .
- Methods : A series of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]-pyrimidine were designed to improve inhibitory effects in breast cancer cells .
- Results : Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
3. Antioxidant Applications
- Summary : Pyrimidines are known to display a range of pharmacological effects including antioxidant effects .
- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antibacterial Applications
- Summary : Pyrimidines have been found to have antibacterial effects .
- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
5. Antiviral Applications
- Summary : Pyrimidines have been found to have antiviral effects .
- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Antifungal Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-N-(4-ethylphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-3-19-11-13-21(14-12-19)28-26(32)23-16-22-25(31(23)17-20-9-5-4-6-10-20)29-24-18(2)8-7-15-30(24)27(22)33/h4-16H,3,17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVUHQDOSWHUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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